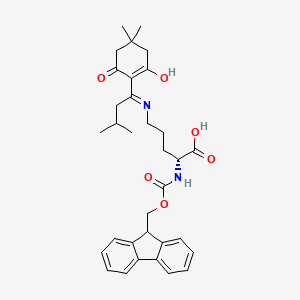

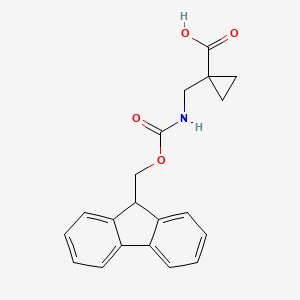

Fmoc-Amcp-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Amcp-OH, also known as 4-(9-fluorenylmethoxycarbonyl)-α-methyl-α-phenylcinnamic acid, is an important synthetic intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. It is a versatile building block for various chemical reactions, including peptide synthesis, condensation reactions, and polymerization. This compound is a valuable tool for scientists in the laboratory, as it provides a convenient, cost-effective, and efficient way to synthesize a variety of compounds.

Applications De Recherche Scientifique

Enhanced Nanoassembly for Antibacterial Materials

Research indicates that fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, show promise in developing antibacterial and anti-inflammatory biomedical materials. These nanoassemblies significantly impact bacterial morphology and can be functionally incorporated within resin-based composites, maintaining their mechanical and optical properties while inhibiting bacterial growth without being cytotoxic to mammalian cells (Schnaider et al., 2019).

Supramolecular Gels and Antimicrobial Activity

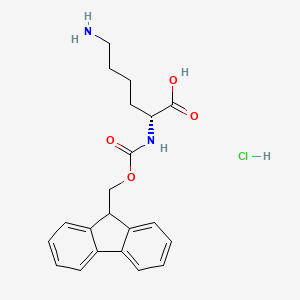

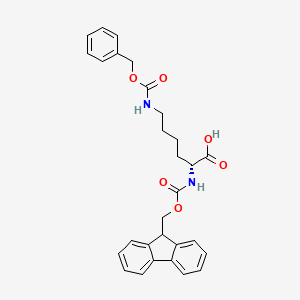

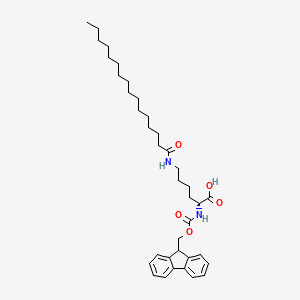

FMOC-functionalized amino acids, such as FMOC-Lys(FMOC)-OH, form supramolecular hydrogels utilized in the biomedical field for their biocompatible and biodegradable properties. The incorporation of colloidal and ionic silver mixtures into these gels has shown to enhance their antimicrobial activity, offering a novel approach for biomedical applications. The structures are characterized using various techniques, including Fourier-Transform Infrared and UV-vis spectroscopy, indicating potential applications in antimicrobial treatment (Croitoriu et al., 2021).

Smart Hydrogel for Silver Nanoclusters

N-Terminally Fmoc protected amino acid, Fmoc-Phe-OH, forms hydrogels that are used to stabilize fluorescent silver nanoclusters. These nanoclusters exhibit interesting properties such as large Stokes shifts and high quantum yields, making them stable and potentially useful for a variety of applications including bioimaging. The hydrogel's three-dimensional structure aids in stabilizing the silver nanoclusters, which show potential for stability and functionality in various conditions (Roy & Banerjee, 2011).

Hybrid Nanomaterials with Carbon Nanotubes

Fmoc-protected amino acid-based hydrogels have been utilized to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNT) to create hybrid hydrogels. These hybrid materials demonstrate enhanced thermal stability and elasticity compared to native hydrogels. This novel approach of incorporating f-SWCNT into hydrogel matrices suggests potential in creating advanced materials with tailored properties for various technological applications (Roy & Banerjee, 2012).

Mécanisme D'action

Target of Action

Fmoc-Amcp-OH is primarily used as a building block in the synthesis of peptides. The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, allowing it to participate in peptide bond formation without unwanted side reactions .

Mode of Action

The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This is typically done using a solution of piperidine .

Biochemical Pathways

Instead, it plays a crucial role in the chemical synthesis of peptides . The Fmoc group protects the amine group during the formation of peptide bonds, preventing unwanted side reactions . Once the peptide chain has been assembled, the Fmoc group can be removed, revealing the amine group .

Pharmacokinetics

The Fmoc group is stable under acidic conditions, which allows it to withstand the conditions commonly used in peptide synthesis . Its removal is achieved under basic conditions, typically using a solution of piperidine .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine group during synthesis, the Fmoc group prevents unwanted side reactions, ensuring the correct formation of peptide bonds . Once the peptide chain is assembled, the Fmoc group can be removed to reveal the amine group .

Action Environment

The action of this compound is influenced by the chemical environment in which peptide synthesis occurs. The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH of the environment is a key factor influencing its action. Additionally, the reaction is typically carried out in an organic solvent, which can also influence the efficiency of the reaction .

Propriétés

IUPAC Name |

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-18(23)20(9-10-20)12-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEXEGCTGAJEAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263045-62-0 |

Source

|

| Record name | 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.